molecular formula C23H26N2O2 B129080 (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) CAS No. 141362-77-8

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No. B129080
M. Wt: 362.5 g/mol
InChI Key: GAKCKAKYRQUVRK-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)” is a complex organic compound. The name suggests that it contains a propane-2,2-diyl group (a three-carbon chain with the two end carbons each attached to another group) and two 4-benzyl-4,5-dihydrooxazole groups (which are five-membered rings containing an oxygen and a nitrogen).



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a diol (a molecule with two alcohol groups) with a suitable precursor to the 4-benzyl-4,5-dihydrooxazole groups.



Molecular Structure Analysis

The molecular structure would be expected to show the propane-2,2-diyl group in the center, with the two 4-benzyl-4,5-dihydrooxazole groups attached at either end. Each 4-benzyl-4,5-dihydrooxazole group would have a benzyl group (a benzene ring attached to a CH2 group) at the 4-position.



Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the specific conditions and reagents used. However, the presence of the benzyl groups and the heterocyclic rings suggests that it might undergo reactions typical of these types of structures.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of the substituents on the benzyl and dihydrooxazole groups.


Scientific Research Applications

Chemical Synthesis and Catalysis

Research on similar compounds often focuses on chemical synthesis and catalysis. For instance, studies on the synthesis of complex organic compounds involving bis-oxazoles or related heterocyclic structures could offer insights into methodologies that might be applicable to the synthesis or functionalization of "(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)". Techniques such as microwave-assisted synthesis, reported for benzoxazoles derivatives, could be relevant for efficient and rapid synthesis of similar compounds (Özil & Menteşe, 2020).

Material Science and Organic Electronics

Compounds with complex organic structures, including oxazoles, often find applications in material science and organic electronics. For example, BODIPY-based materials have been explored for their potential in organic light-emitting diodes (OLEDs) (Squeo & Pasini, 2020). Although not directly related, the study of organic compounds with specific electronic or photophysical properties could shed light on the potential applications of "(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)" in similar domains.

Environmental and Safety Assessments

Research on the environmental impact and safety of chemical compounds, such as bisphenol A derivatives and flame retardants, could provide a framework for assessing the safety, environmental persistence, or bioaccumulation potential of similar complex organic molecules (Poole et al., 2004). Such assessments are crucial for the development of new chemicals intended for widespread industrial or commercial use.

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has particular physical properties.


properties

IUPAC Name

(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-23(2,21-24-19(15-26-21)13-17-9-5-3-6-10-17)22-25-20(16-27-22)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKCKAKYRQUVRK-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@@H](CO1)CC2=CC=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450662
Record name (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydro-1,3-oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

CAS RN

141362-77-8
Record name (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydro-1,3-oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2,2'-Isopropylidenebis[(4R)-4-benzyl-2-oxazoline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.